molecular formula C15H26N4O2 B6994813 N-[1-(2-methoxyethyl)pyrazol-4-yl]-2-methyl-2-piperidin-1-ylpropanamide

N-[1-(2-methoxyethyl)pyrazol-4-yl]-2-methyl-2-piperidin-1-ylpropanamide

Cat. No.: B6994813
M. Wt: 294.39 g/mol
InChI Key: QHLUXQJADJSSJP-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)pyrazol-4-yl]-2-methyl-2-piperidin-1-ylpropanamide is a synthetic compound with a complex structure that includes a pyrazole ring, a piperidine ring, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)pyrazol-4-yl]-2-methyl-2-piperidin-1-ylpropanamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)pyrazol-4-yl]-2-methyl-2-piperidin-1-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

N-[1-(2-methoxyethyl)pyrazol-4-yl]-2-methyl-2-piperidin-1-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)pyrazol-4-yl]-2-methyl-2-piperidin-1-ylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • {[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine

Uniqueness

N-[1-(2-methoxyethyl)pyrazol-4-yl]-2-methyl-2-piperidin-1-ylpropanamide is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

N-[1-(2-methoxyethyl)pyrazol-4-yl]-2-methyl-2-piperidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-15(2,18-7-5-4-6-8-18)14(20)17-13-11-16-19(12-13)9-10-21-3/h11-12H,4-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLUXQJADJSSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CN(N=C1)CCOC)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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